N-Desmethylterbinafine

Übersicht

Beschreibung

N-Desmethylterbinafine is a member of naphthalenes.

Wirkmechanismus

Target of Action

N-Desmethylterbinafine, a metabolite of Terbinafine, primarily targets the enzyme squalene monooxygenase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound inhibits the enzyme squalene monooxygenase, preventing the conversion of squalene to 2,3-oxydosqualene . This is a critical step in the synthesis of ergosterol . By inhibiting this process, this compound disrupts the production of ergosterol, leading to a deficiency in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene monooxygenase, this compound prevents the conversion of squalene to lanosterol, a precursor of ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its integrity and function .

Pharmacokinetics

It is known that this compound is a metabolite of terbinafine, which is extensively metabolized in humans . The systemic clearance of Terbinafine is primarily dependent on its biotransformation . This compound is one of the prominent metabolites found in plasma .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a deficiency in the fungal cell membrane . This deficiency affects the integrity and function of the cell membrane, leading to the death of the fungal cell .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that this compound is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues , suggesting that its distribution and action might be influenced by the lipid content of the environment

Biochemische Analyse

Biochemical Properties

N-Desmethylterbinafine plays a significant role in biochemical reactions, particularly in the metabolism of terbinafine. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its biotransformation. The interaction with these enzymes leads to the formation of other metabolites such as N-desmethylhydroxyterbinafine and this compound dihydrodiol derivatives . These interactions are crucial for the compound’s metabolic pathway and its subsequent effects on the body.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to accumulate in skin, nails, and fatty tissues due to its lipophilic nature . This accumulation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s presence in skin cells can alter the normal function of these cells, potentially leading to changes in cellular metabolism and gene expression related to fungal resistance.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to fungal squalene epoxidase, inhibiting the enzyme’s activity and disrupting the ergosterol biosynthesis pathway . This inhibition leads to the accumulation of squalene, which is toxic to fungal cells, thereby exerting its antifungal effects. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of other metabolites that may have different effects on cells . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular toxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolism. These findings are essential for determining the safe and effective dosage range for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the biotransformation of the compound into various metabolites, including N-desmethylhydroxyterbinafine and this compound dihydrodiol derivatives . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to localize in fatty tissues, skin, and nails, where it can exert its effects on cellular function and metabolism.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it can interact with enzymes and proteins to exert its effects . This localization is crucial for its activity and function, as it determines the compound’s interaction with cellular components and its overall impact on cellular processes.

Biologische Aktivität

N-Desmethylterbinafine (also known as desmethyl-terbinafine) is a significant metabolite of the antifungal agent terbinafine. Understanding its biological activity is crucial, especially in the context of drug metabolism, efficacy, and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its metabolic pathways, pharmacokinetics, and implications for clinical use.

Metabolic Pathways

This compound primarily arises from the N-demethylation of terbinafine through hepatic metabolism. Studies have identified several pathways involved in this metabolic process:

- Direct Formation : Terbinafine can undergo direct N-dealkylation to form this compound.

- Subsequent Metabolism : this compound can further be metabolized to produce reactive metabolites, notably 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which is implicated in liver toxicity.

Table 1: Key Metabolic Pathways of Terbinafine

| Pathway | Description | Probability |

|---|---|---|

| Pathway 1 | Direct formation of TBF-A from terbinafine | High |

| Pathway 2 | N-demethylation to this compound followed by conversion to TBF-A | Very High (P = 0.79) |

| Pathway 3 | Metabolism to 1-naphthaldehyde and subsequent conversion to TBF-A | Moderate |

Source: Computational modeling and experimental studies .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated using various methodologies, including liquid chromatography-mass spectrometry (LC-MS). The studies indicate that this metabolite accumulates in plasma following therapeutic dosing of terbinafine, suggesting a significant role in its overall pharmacological effect.

Key Findings:

- Half-life : The half-life of this compound is comparable to that of its parent compound.

- Bioavailability : This metabolite exhibits good bioavailability, contributing to the antifungal activity observed in patients.

Biological Activity and Toxicity

The biological activity of this compound extends beyond antifungal effects. Research indicates that this metabolite may also play a role in the toxicity associated with terbinafine therapy:

- Hepatotoxicity : The conversion of this compound to TBF-A has been linked to idiosyncratic liver toxicity. The reactive nature of TBF-A raises concerns regarding its potential to form adducts with cellular macromolecules, leading to hepatocyte damage.

- Antifungal Efficacy : Despite its potential toxicity, this compound retains antifungal properties similar to those of terbinafine, effectively inhibiting fungal squalene epoxidase.

Case Studies

Several clinical case studies have examined the implications of this compound in patients receiving terbinafine therapy:

- Case Study 1 : A patient developed elevated liver enzymes after prolonged terbinafine treatment. Subsequent analysis revealed high levels of both terbinafine and its metabolite this compound, suggesting a correlation with hepatotoxicity.

- Case Study 2 : In a cohort study involving patients with onychomycosis treated with terbinafine, those exhibiting high plasma concentrations of this compound showed better treatment outcomes but also experienced more frequent side effects.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways

N-Desmethylterbinafine is primarily formed through the N-demethylation of terbinafine. Research indicates that this metabolic pathway is pivotal in determining the bioactivation and potential toxicity of terbinafine. A study utilizing computational modeling and experimental approaches revealed that N-demethylation has a high probability of leading to the formation of this compound, which can subsequently undergo further metabolism to form reactive metabolites such as TBF-A (terbinafine-related toxic metabolite) .

Table 1: Metabolic Pathways of Terbinafine

| Pathway | Description |

|---|---|

| Pathway 1 | Direct formation of TBF-A from terbinafine. |

| Pathway 2 | N-demethylation to this compound followed by conversion to TBF-A. |

| Pathway 3 | Metabolism to 1-naphthaldehyde leading to TBF-A. |

Toxicity Assessment

The accumulation of this compound in plasma has been associated with hepatotoxicity, raising concerns about its safety profile in patients undergoing treatment with terbinafine. Studies have shown that therapeutic dosing can lead to significant levels of this metabolite, necessitating further investigation into its role in drug-induced liver injury .

Pharmacokinetic Studies

This compound has been analyzed extensively in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. A validated liquid chromatography method has been developed for detecting both terbinafine and its main metabolite, this compound, in biological samples . This method is crucial for assessing drug interactions and optimizing dosing regimens.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Varies based on individual metabolism |

| Bioavailability | Approximately 40% for terbinafine; this compound's bioavailability needs further study |

| Volume of distribution | High, indicating extensive tissue binding |

Antifungal Efficacy

Recent studies suggest that this compound may retain antifungal activity, albeit at reduced efficacy compared to its parent compound. This raises questions about its potential use as an alternative treatment option or as an adjunct therapy in cases where terbinafine is contraindicated .

Research in Animal Models

Research involving animal models has demonstrated the presence of this compound in various species, including greyhounds. These studies help elucidate the pharmacokinetics and safety profiles of the drug in different physiological contexts .

Eigenschaften

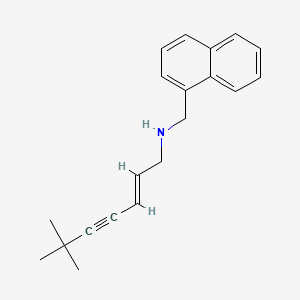

IUPAC Name |

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99450-97-2, 99473-11-7 | |

| Record name | Desmethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099450972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the significance of N-Desmethylterbinafine in the context of Terbinafine administration?

A1: this compound (also referred to as Demethylterbinafine) is a major metabolite of the antifungal drug Terbinafine. Research indicates that it is found in significant amounts in both plasma and urine following Terbinafine administration. [, ] This suggests that understanding its pharmacokinetic properties is crucial for comprehensive insight into Terbinafine's action in the body.

Q2: How does the pharmacokinetic profile of this compound compare to that of Terbinafine?

A2: Studies have shown that this compound exhibits similar pharmacokinetics to its parent drug, Terbinafine. Specifically, after oral administration in a pediatric population, both this compound and Terbinafine displayed comparable kinetic profiles. [] This implies that this compound might have a longer presence in the body than previously thought and could potentially contribute to the overall therapeutic effect or side effect profile of Terbinafine.

Q3: What is the metabolic fate of Terbinafine, and what are the major metabolites identified?

A3: Terbinafine undergoes extensive metabolism in the liver, primarily mediated by various cytochrome P450 (CYP) enzymes, with CYP2C9, CYP1A2, and CYP3A4 playing key roles. [] Research has identified several metabolites, including this compound, Hydroxyterbinafine, Desmethylhydroxyterbinafine, and Carboxyterbinafine. [, ] Interestingly, this compound and Carboxyterbinafine were found to be the predominant metabolites present in plasma. []

Q4: Are there any potential drug-drug interactions associated with Terbinafine that researchers should be aware of?

A4: Although Terbinafine shows a limited potential for drug-drug interactions, studies highlight its role as a competitive inhibitor of the CYP2D6 enzyme. [] This inhibition could potentially lead to increased plasma concentrations of drugs primarily metabolized by CYP2D6, such as Nortriptyline. [] Therefore, caution should be exercised when co-administering Terbinafine with CYP2D6 substrates, and therapeutic drug monitoring might be necessary in certain clinical scenarios.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.